molecular formula C17H15ClO2 B2377113 (2E)-3-(4-Chlorophenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one CAS No. 57076-87-6

(2E)-3-(4-Chlorophenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one

Cat. No. B2377113
CAS RN: 57076-87-6
M. Wt: 286.76
InChI Key: BHSGVFFDBSTANJ-LFYBBSHMSA-N
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Description

“(2E)-3-(4-Chlorophenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one” is a type of chalcone, a class of compounds that are known for their diverse range of biological activities . Chalcones are privileged structures in chemistry because they present a variety of possibilities for the construction of new molecules, which can be obtained from natural sources or by synthesis .


Synthesis Analysis

The synthesis of this compound has been reported in the literature . The compound was synthesized and characterized by single-crystal X-ray Diffraction (XRD), Fourier Transform Raman (FT-Raman), Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR), and Ultraviolet-visible (UV–Vis) spectroscopy .


Molecular Structure Analysis

The molecular structure of this chalcone was elucidated using single-crystal X-ray diffraction technique . The crystallographic data show that at room temperature, the compound has a monoclinic structure with P21/c space group, and four molecules per unit cell .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound were investigated using various spectroscopic techniques . The vibrational, electronic and non-linear optical (NLO) properties of the compound were studied .

Scientific Research Applications

Spectroscopic Characterization and Antimicrobial Activity

The compound has been characterized using various spectroscopic techniques like FT-IR, UV-visible, and NMR, and its structure has been determined using X-ray diffraction. Its antimicrobial properties have also been explored, showing moderate activity against selected pathogens (Sadgir et al., 2020).

Crystal Structure and Hirshfeld Surface Studies

Chalcone derivatives, including this compound, have been synthesized and characterized by single-crystal X-ray diffraction. Hirshfeld surface analysis is utilized to understand the intermolecular interactions, which can have implications in material science (Salian et al., 2018).

Insights into Molecular Structure and Electronic Properties

Detailed analysis of this compound's molecular structure, electronic properties, and chemical reactivity has been conducted using density functional theory (DFT). This provides insights into its potential applications in fields like materials science and pharmacology (Adole et al., 2020).

Nonlinear Optical Properties and NBO Analysis

The nonlinear optical properties and molecular structure of chalcone derivatives have been studied, revealing potential applications in photonic and electronic devices. NBO analysis helps in understanding the stability and charge delocalization within the molecule, which is critical for materials science applications (Najiya et al., 2014).

Synthesis and Characterization of Chalcone Derivatives

Research has been done on synthesizing and characterizing chalcone derivatives, including the compound , which aids in the development of new materials with potential applications in various fields like pharmaceuticals and materials science (Tayade & Waghmare, 2016).

Molecular Docking and Interaction with SARS-CoV-2

A study investigated the interactions of chalcone derivatives with SARS-CoV-2, offering insights into potential therapeutic applications of these compounds in treating COVID-19 (Almeida-Neto et al., 2020).

Nonlinear Optical Studies and DFT Method

Further research into the nonlinear optical properties of chalcone derivatives has been conducted using Z-scan technique and DFT method, indicating the potential of these compounds in nonlinear optics and photonics (Mathew et al., 2019).

Future Directions

Future research on this compound could focus on further elucidating its physical and chemical properties, as well as investigating its potential biological activities. The compound’s potential for optical applications could also be explored .

properties

IUPAC Name

(E)-3-(4-chlorophenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClO2/c1-2-20-16-10-6-14(7-11-16)17(19)12-5-13-3-8-15(18)9-4-13/h3-12H,2H2,1H3/b12-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHSGVFFDBSTANJ-LFYBBSHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(4-Chlorophenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one

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